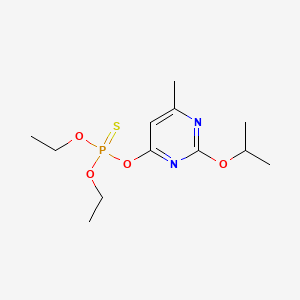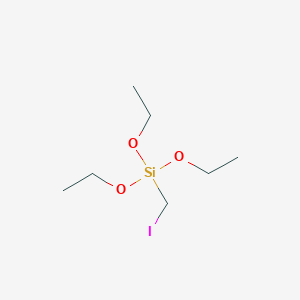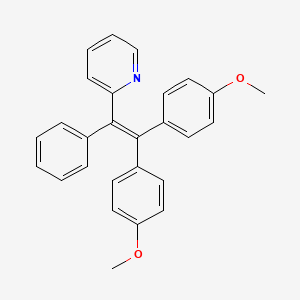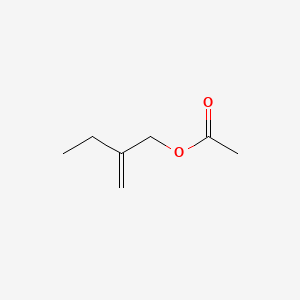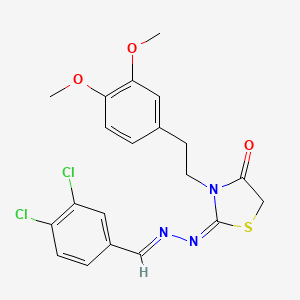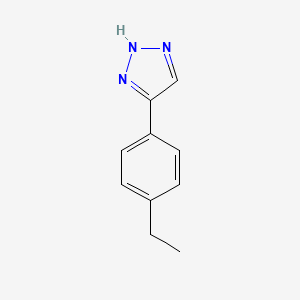
1H-1,2,3-Triazole, 4-(4-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the 1,2,3-triazole family, which is known for its stability and versatility in various chemical reactions. The presence of the 4-ethylphenyl group enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- can be achieved through several methods:
Huisgen 1,3-dipolar cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.
Metal-catalyzed 1,3-dipolar cycloaddition: This method uses metals like copper or ruthenium to catalyze the reaction between azides and alkynes.
Strain-promoted azide-alkyne cycloaddition: This method does not require a metal catalyst and is driven by the strain energy of the reactants.
Industrial production: Industrial synthesis often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst.
Chemical Reactions Analysis
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger heterocyclic structures.
Common reagents used in these reactions include copper catalysts, azides, alkynes, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.
Receptor modulation: It can modulate receptor activity by binding to receptor sites, altering their conformation and activity.
Pathway interference: The compound can interfere with biological pathways by interacting with key molecules involved in signal transduction.
Comparison with Similar Compounds
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- can be compared with other similar compounds:
1H-1,2,3-Triazole, 4-phenyl-: This compound lacks the ethyl group, which may affect its reactivity and stability.
1H-1,2,3-Triazole, 4-(4-methylphenyl)-: The presence of a methyl group instead of an ethyl group can lead to differences in steric hindrance and electronic effects.
1H-1,2,4-Triazole: This isomer has a different arrangement of nitrogen atoms, leading to distinct chemical properties and reactivity.
The uniqueness of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- lies in its specific substitution pattern, which enhances its stability and reactivity compared to other triazole derivatives.
Properties
CAS No. |
56527-22-1 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2H-triazole |
InChI |
InChI=1S/C10H11N3/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h3-7H,2H2,1H3,(H,11,12,13) |
InChI Key |
CTPJEZVMISPIBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
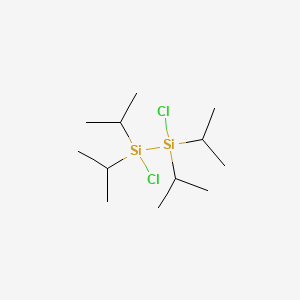

![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
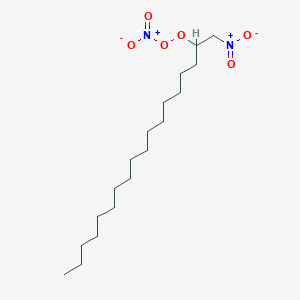
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
